REACTION_CXSMILES
|
[H][H].[C:3]1([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=[O:15])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1.C1(=C2CCCCC2=O)CCCCC1.C1(C2C=CC=CC=2O)C=CC=CC=1>O>[CH:3]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[OH:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
|
Name
|
K2SO4
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=C1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Name
|
catalyst
|
Quantity
|
27 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried at 120° C. for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
30 ml (25.5 g) of the catalyst thus prepared
|
Type
|
CUSTOM
|
Details
|
was then reduced to 350° C.
|
Type
|
CUSTOM
|
Details
|
the dehydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
3,972 g of reaction product
|
Reaction Time |
68 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |